molecular formula C6H9N3O3 B1676534 Metronidazole CAS No. 443-48-1

Metronidazole

Numéro de catalogue: B1676534
Numéro CAS: 443-48-1
Poids moléculaire: 171.15 g/mol
Clé InChI: VAOCPAMSLUNLGC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

  • Méthodes De Préparation

      Voies Synthétiques: Le métronidazole peut être synthétisé par plusieurs méthodes, y compris la réduction du 2-méthyl-5-nitroimidazole avec de l'hydrazine ou du borohydrure de sodium.

      Production Industrielle: La production commerciale implique une synthèse chimique, le groupe nitro étant réduit en groupe amino dans des conditions anaérobies.

  • Analyse Des Réactions Chimiques

    Reduction of Metronidazole

    This compound functions as a prodrug, becoming active only upon reduction . The nitro group (-NO2) on the imidazole ring is reduced in anaerobic conditions, which is essential for its antimicrobial activity .

    • Reductive Activation: Involves the reduction of the nitro group, leading to imidazole fragmentation and cytotoxicity. This process requires four electrons and occurs in a series of one- or two-electron steps, resulting in transient cytotoxic derivatives . The initial step forms a nitro free radical, followed by nitroso, nitroso free radical, and hydroxylamine derivatives .

    • Reductive Inactivation: This pathway involves the reduction of the nitro group to a non-toxic amino derivative. This occurs in two-electron steps, consuming a total of six electrons and is oxygen-insensitive .

    The presence of oxygen affects this compound's activity. Oxygen competes for electrons, potentially regenerating this compound in a process called futile cycling .

    Oxidation of this compound

    This compound undergoes hepatic metabolism, including hydroxylation, oxidation, and glucuronidation, leading to the formation of several metabolites . The two main oxidative metabolites are hydroxy and acetic acid derivatives . The hydroxy metabolite, 1-(2-hydroxy-ethyl)-2-hydroxy methyl-5-nitroimidazole, is considered the major active metabolite .

    Radical Reactions

    The reduction of the nitro group results in the formation of nitro radicals, which disrupt the DNA of microbial cells, thus inhibiting nucleic acid synthesis . this compound is activated by receiving an electron from reduced ferredoxin, produced by pyruvate synthase in anaerobic organisms, converting it into a highly reactive radical anion .

    Degradation Reactions

    This compound can be degraded through various methods, including UV photolysis, advanced oxidation processes (AOPs), and electrochemical methods.

    • UV and UV/H2O2 Systems: this compound degradation has been systematically compared in UV and UV/H2O2 systems. Hydroxyl radicals (- OH) play a major role in this compound degradation in these systems . The contribution of - OH to this compound degradation was found to be around 90.1% in UV/H2O2 systems .

    • Reactions with Hydroxyl and Sulfate Radicals: this compound reacts with hydroxyl (HO- ) and sulfate (SO4- −) radicals, leading to degradation. These reactions can be classified into radical adduct formation (RAF) and hydrogen atom transfer (HAT) . The addition of HO- and SO4- − to the C1 position in the this compound molecule is the most feasible reaction channel .

    • Electrochemical Processes: Electrochemical activation of peroxymonosulfate (PMS) can effectively degrade this compound. Singlet oxygen (1O2) may be the dominant reactive radical in electrochemical PMS systems .

    Reactions with Acridone

    This compound reacts with acridone to form a stable reddish-orange colored complex, which has a maximum absorption at 502 nm . The stoichiometry of the this compound-acridone complex is 1:1. The reaction is spontaneous, as indicated by the negative values of the standard free energy (ΔG°) .

    Thermodynamic Parameters for this compound-Acridone Complex

    Thermodynamic ParameterValue
    ΔG°Negative
    ΔH°High negative value
    ΔS°Negative

    The reaction follows pseudo-first-order kinetics .

    Acid-Base Behavior and Speciation

    The acid-base behavior and speciation of this compound have been studied to understand its behavior in natural waters .

    Table of this compound Reactions

    Reactionlog TβC
    L + H = LH12.0(3)0.7(2)
    L + 2H = LH214.4(1)1.16(6)
    Ca + L + H = CaLH15.0(2)1.0(2)

    (Note: 1 ≥95% of confidence interval.)

    Degradation Pathways

    Computational studies, using density functional theory (DFT), have explored the degradation pathways of this compound, revealing the main reaction sites are the -NO2, -CH2OH, and -CH2CH2OH groups . The primary degradation reactions include alcohol group oxidation and addition-elimination reactions on the imidazole ring, which replace the nitro group with hydroxyl radicals .

    Photocatalytic Degradation

    Photocatalytic processes, such as those using ZnO/AC composites, have been employed to degrade this compound in aqueous solutions . These processes can achieve high removal rates under optimal conditions .

    These reactions are critical in understanding this compound's function, metabolism, and environmental impact.

    Applications De Recherche Scientifique

    Protozoal Infections

    • Trichomoniasis : Metronidazole is the first-line treatment for this sexually transmitted infection.
    • Amoebiasis : Effective against Entamoeba histolytica, it is used for intestinal and extraintestinal infections.
    • Giardiasis : Treats infections caused by Giardia lamblia.

    Anaerobic Bacterial Infections

    • Bacteroides species : Commonly involved in intra-abdominal infections.
    • Clostridium difficile : Used in treating antibiotic-associated diarrhea caused by this bacterium.

    Other Applications

    • Rosacea : Topical formulations are used to manage this chronic skin condition.
    • Bone and Joint Infections : Effective in treating osteomyelitis and septic arthritis.
    • Gynecologic Infections : Used for bacterial vaginosis and other pelvic inflammatory diseases.

    Case Study 1: Peripheral Neuropathy

    A report documented two cases of peripheral neuropathy linked to prolonged this compound therapy. A 69-year-old woman received a total of 55 grams for diverticular disease, while a 52-year-old male patient received 168 grams for hepatic abscesses. Both patients developed symptoms consistent with peripheral neuropathy after extended use .

    Case Study 2: Neurologic Toxicity

    In a separate case study, a patient exhibited severe neurologic symptoms such as ataxia and dysarthria following this compound treatment. Magnetic resonance imaging revealed characteristic changes associated with this compound toxicity. The patient's symptoms improved significantly after discontinuation of the drug .

    Side Effects

    While generally well-tolerated, this compound can cause side effects such as:

    • Nausea
    • Abdominal pain
    • Diarrhea
    • Peripheral neuropathy (rare but serious)
    • Neurologic events (including seizures)

    Data Summary Table

    Application AreaSpecific ConditionsNotes
    Protozoal InfectionsTrichomoniasis, Amoebiasis, GiardiasisFirst-line treatment
    Anaerobic Bacterial InfectionsBacteroides species, Clostridium difficileEffective against intra-abdominal infections
    Dermatological UsesRosaceaTopical formulations available
    Gynecological InfectionsBacterial vaginosisCommonly prescribed
    Bone & Joint InfectionsOsteomyelitisUsed in severe cases

    Mécanisme D'action

    • Metronidazole enters anaerobic bacteria, where it’s activated and reduced to a short-lived nitroso free radical.
    • This radical interacts with DNA, causing helical structure loss, strand breakage, and bacterial death.
  • Comparaison Avec Des Composés Similaires

    Activité Biologique

    Metronidazole is a nitroimidazole antibiotic widely used for its antimicrobial properties against anaerobic bacteria and protozoa. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and associated adverse effects. This article delves into the biological activity of this compound, supported by data tables and case studies.

    This compound acts primarily through reductive activation, where it is converted into reactive metabolites that can damage bacterial DNA. This process occurs under anaerobic conditions and involves the following steps:

    • Reduction of Nitro Group : this compound is reduced to form nitro free radicals, which can interact with DNA, leading to strand breaks and ultimately cell death.
    • Cytotoxicity : The activated metabolites inhibit DNA synthesis and repair mechanisms in susceptible organisms, contributing to its bactericidal effects .
    StepDescription
    1Reduction of nitro group to form reactive intermediates
    2Interaction with DNA leading to strand breaks
    3Inhibition of DNA synthesis and repair

    Antimicrobial Activity

    This compound exhibits a broad spectrum of activity against anaerobic bacteria, including Bacteroides, Clostridium, and Fusobacterium. Research indicates that its antimicrobial effect is bactericidal and independent of the growth rate of the bacteria .

    Table 2: Antimicrobial Spectrum of this compound

    Bacteria TypeActivity
    Anaerobic BacteriaBactericidal
    ProtozoaEffective

    Pharmacokinetics

    This compound is well absorbed orally, with peak plasma concentrations occurring within 1-2 hours post-administration. It has a volume of distribution that allows it to penetrate well into tissues, including the central nervous system (CNS). The drug undergoes hepatic metabolism, primarily through oxidation, followed by renal excretion .

    Adverse Effects and Neurotoxicity

    While this compound is effective, it is associated with several adverse effects, particularly neurotoxicity. A nested case-control study found an increased risk of neurologic events in patients treated with this compound compared to those treated with clindamycin. The odds ratio was reported as 1.72 for any neurologic event .

    Case Study: this compound-Induced Encephalopathy

    A notable case involved a 68-year-old female who developed confusion after one week on this compound. MRI results were negative for lesions typically associated with encephalopathy. Upon discontinuation of the drug, her symptoms improved significantly within days .

    Resistance Mechanisms

    Resistance to this compound has been documented in various bacterial strains, particularly among Helicobacter pylori and Bacteroides fragilis. Mechanisms include:

    • Reductive Inactivation : Some bacteria can reduce this compound to non-toxic forms.
    • Efflux Pumps : Enhanced efflux mechanisms can expel this compound from bacterial cells before it exerts its effects .

    Q & A

    Basic Research Questions

    Q. How should researchers design experiments to evaluate Metronidazole’s efficacy against anaerobic bacteria in vitro?

    • Methodological Guidance :

    Strain Selection : Use reference strains (e.g., Clostridium difficile ATCC 9689) and clinical isolates to ensure biological relevance .

    Minimum Inhibitory Concentration (MIC) Assays : Employ broth microdilution or agar dilution methods per CLSI guidelines. Include positive controls (e.g., vancomycin) and validate results with triplicate experiments .

    Anaerobic Conditions : Maintain strict anaerobic environments using gas-generating systems (e.g., AnaeroGen™) to replicate physiological niches .

    Data Interpretation : Compare MIC values to clinical breakpoints defined by EUCAST or CLSI. Report discrepancies between reference and clinical strains .

    Q. What analytical methods are recommended for validating this compound purity in pharmaceutical formulations?

    • Key Techniques :

    • HPLC-UV : Use a C18 column with mobile phase (e.g., methanol:phosphate buffer, pH 4.5) and detection at 315 nm. Quantify impurities (e.g., 2-methyl-4-nitroimidazole) against USP reference standards .
    • TLC for Impurity Profiling : Employ silica gel plates with chloroform:methanol:ammonia (90:10:1) as the solvent system. Compare Rf values to pharmacopeial monographs .
    • Validation Parameters : Include linearity (1–50 µg/mL), accuracy (recovery 98–102%), and precision (RSD <2%) per ICH Q2(R1) .

    Advanced Research Questions

    Q. How can researchers reconcile conflicting data on this compound’s central nervous system (CNS) penetration in clinical studies?

    • Resolution Strategies :

    Microdialysis Techniques : Measure unbound this compound in brain extracellular fluid (ECF) using calibrated probes. Account for recovery rates via retrodialysis .

    Population Pharmacokinetics : Use nonlinear mixed-effects modeling (NONMEM) to identify covariates (e.g., blood-brain barrier integrity, albumin levels) influencing variability .

    Meta-Analysis : Pool data from studies with comparable methodologies (e.g., dosing regimens, patient demographics) and apply random-effects models to quantify heterogeneity .

    Q. What are the best practices for assessing this compound’s pharmacokinetics in critically ill patients using microdialysis?

    • Protocol Design :

    Probe Calibration : Validate in vivo recovery rates using retrodialysis with hydroxy-metronidazole as a calibrator .

    Sampling Intervals : Collect ECF samples at 0, 2, 4, 8, and 12 hours post-dose to capture distribution and elimination phases .

    Plasma-ECF Correlation : Calculate partition coefficients (Kp) and compare to free plasma concentrations. Adjust for protein binding using ultrafiltration .

    Q. Which statistical approaches are optimal for comparing dissolution profiles of generic this compound tablets?

    • Model-Dependent Methods :

    • Fit data to Weibull, Higuchi, or first-order models. Use AIC/BIC for model selection .
    • Apply similarity factors (f2 >50) for pairwise comparisons with innovator products .
      • Multivariate Analysis : Use principal component analysis (PCA) to cluster formulations based on release kinetics .

    Q. Data Management and Reporting

    Q. How should researchers address variability in this compound stability studies under different storage conditions?

    • Stability-Indicating Assays :

    Forced Degradation : Expose samples to heat (60°C), light (1.2 million lux-hours), and acidic/alkaline hydrolysis. Monitor degradation products via HPLC-MS .

    Arrhenius Modeling : Predict shelf-life by extrapolating degradation rates at accelerated conditions to room temperature .

    Q. What metadata standards are critical for sharing this compound pharmacokinetic datasets?

    • Essential Metadata :

    • Experimental Conditions : Dose, route, sampling intervals, analytical method (e.g., LC-MS/MS parameters) .
    • Demographics : Age, renal/hepatic function, concomitant medications .
    • Data Provenance : Reference to regulatory guidelines (e.g., FDA PSG 019737 for bioequivalence) .

    Q. Tables for Reference

    Table 1: Common Impurities in this compound API

    Impurity NameCAS NumberAcceptable Limit (USP)Detection Method
    2-Methyl-4-nitroimidazole696-23-1≤0.2%HPLC-UV
    Benzoic Acid65-85-0≤0.1%TLC

    Table 2: Dissolution Models for this compound Tablets

    ModelEquationApplication Context
    WeibullQ = Qmax(1−e^(-t^β/α))Delayed-release formulations
    First-Orderln(1−Q/Qmax) = −ktImmediate-release tablets

    Propriétés

    IUPAC Name

    2-(2-methyl-5-nitroimidazol-1-yl)ethanol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H9N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VAOCPAMSLUNLGC-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NC=C(N1CCO)[N+](=O)[O-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H9N3O3
    Record name METRONIDAZOLE
    Source CAMEO Chemicals
    URL https://cameochemicals.noaa.gov/chemical/20708
    Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
    Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
    Record name metronidazole
    Source Wikipedia
    URL https://en.wikipedia.org/wiki/Metronidazole
    Description Chemical information link to Wikipedia.
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Related CAS

    69198-10-3 (mono-hydrochloride)
    Record name Metronidazole [USAN:USP:INN:BAN:JAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443481
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

    DSSTOX Substance ID

    DTXSID2020892
    Record name Metronidazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID2020892
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    171.15 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Metronidazole is a white to pale-yellow crystalline powder with a slight odor. Bitter and saline taste. pH (saturated aqueous solution) about 6.5. (NTP, 1992), Solid
    Record name METRONIDAZOLE
    Source CAMEO Chemicals
    URL https://cameochemicals.noaa.gov/chemical/20708
    Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
    Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
    Record name Metronidazole
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0015052
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Solubility

    >25.7 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), g/100 ml at 20 °C: 1.0 in water, 0.5 in ethanol, less than 0.05 in ether, chloroform; sol in dilute acids; sparingly sol in dimethylformamide, In water, 11,000 mg/L at 25 °C, 5.92e+00 g/L
    Record name SID855672
    Source Burnham Center for Chemical Genomics
    URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
    Description Aqueous solubility in buffer at pH 7.4
    Record name METRONIDAZOLE
    Source CAMEO Chemicals
    URL https://cameochemicals.noaa.gov/chemical/20708
    Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
    Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
    Record name METRONIDAZOLE
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3129
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
    Record name Metronidazole
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0015052
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Mechanism of Action

    The exact mechanism of action of metronidazole has not been fully established, however, it is possible that an intermediate in the reduction of metronidazole which is only made by anaerobic bacteria and protozoa, binds deoxyribonucleic acid and electron-transport proteins of organisms, blocking nucleic acid synthesis. After administration, metronidazole enters cells by passive diffusion. Following this, ferredoxin or flavodoxin reduce its nitro group to nitro radicals. The redox potential of the electron transport portions of anaerobic or microaerophilic microorganisms renders metronidazole selective to these organisms, which cause nitro group reduction, leading to the production of toxic metabolites. These include N-(2-hydroxyethyl) oxamic acid and acetamide, which may damage DNA of replicating organisms., Microbicidal; active against most obligate anaerobic bacteria and protozoa by undergoing intracellular chemical reduction via mechanisms unique to anaerobic metabolism. Reduced metronidazole, which is cytotoxic but short-lived, interacts with DNA to cause loss of helical structure, strand breakage, and resultant inhibition of nucleic acid synthesis and cell death., Metronidazole is bactericidal, amebicidal, and trichomonacidal in action. The exact mechanism of action of the drug has not been fully elucidated. Metronidazole is un-ionized at physiologic pH and is readily taken up by anaerobic organisms or cells. In susceptible organisms or cells, metronidazole is reduced by low-redox-potential electron transport proteins (e.g., nitroreductases such as ferredoxin) to unidentified polar product(s) which lack the nitro group. The reduction product(s) appears to be responsible for the cytotoxic and antimicrobial effects of the drug which include disruption of DNA and inhibition of nucleic acid synthesis. Metronidazole is equally effective against dividing and nondividing cells., In in vivo studies in rats given metronidazole in dosages of 2-4 mg/100 g of body weight, the drug reportedly inhibited the development of formalin-induced edema in the rat paw. In vitro in neutrophils, metronidazole has a dose-dependent inhibitory effect on generation of hydrogen peroxide and hydroxyl radicals, oxidants that may cause tissue injury at the site of inflammation. This antioxidant effect appears to be caused by a direct effect on neutrophil function and may contribute to the drug's anti-inflammatory effect in vivo., Results of in vitro studies using leukocytes obtained from patients with Crohn's disease indicate that exposing the cells to metronidazole concentrations of 10 or 50 mcg/mL improved both spontaneous and induced leukocyte migration in cells that previously exhibited reduced migration; the drug had no effect on leukocytes obtained from healthy adults or patients with Crohn's disease when the cells exhibited normal migration prior to exposure to the drug. This effect on leukocyte migration also was observed in vivo in adults with Crohn's disease who received a single 400-mg dose of metronidazole. It has been suggested that metronidazole may increase leukocyte migration by a direct effect on the leukocytes, possibly by causing the release of surface-bound immune complexes from the cell surface.
    Record name Metronidazole
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB00916
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name METRONIDAZOLE
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3129
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

    Color/Form

    Cream-colored crystals, WHITE TO PALE YELLOW CRYSTALS OR CRYSTALLINE POWDER

    CAS No.

    443-48-1, 56010-45-8
    Record name METRONIDAZOLE
    Source CAMEO Chemicals
    URL https://cameochemicals.noaa.gov/chemical/20708
    Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
    Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
    Record name Metronidazole
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=443-48-1
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 1H-Imidazole-1-ethanol, 2-methyl-5-nitro-, radical ion(1-)
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=56010-45-8
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Metronidazole [USAN:USP:INN:BAN:JAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443481
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Metronidazole
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB00916
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name metronidazole
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757118
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name metronidazole
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69587
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name metronidazole
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50364
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Metronidazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID2020892
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Metronidazole
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.489
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name METRONIDAZOLE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/140QMO216E
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
    Record name METRONIDAZOLE
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3129
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
    Record name Metronidazole
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0015052
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Melting Point

    316 to 320 °F (NTP, 1992), 158-160 °C, 160 °C
    Record name METRONIDAZOLE
    Source CAMEO Chemicals
    URL https://cameochemicals.noaa.gov/chemical/20708
    Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
    Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
    Record name Metronidazole
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB00916
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name METRONIDAZOLE
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3129
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
    Record name Metronidazole
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0015052
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.